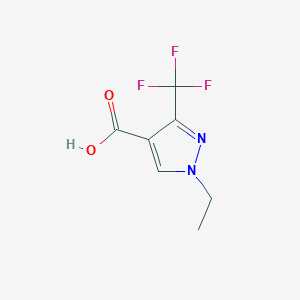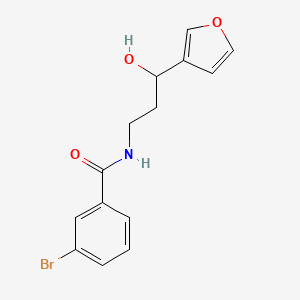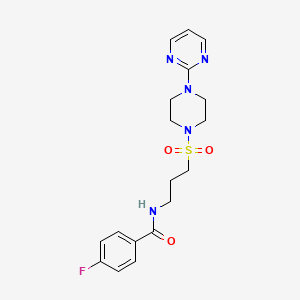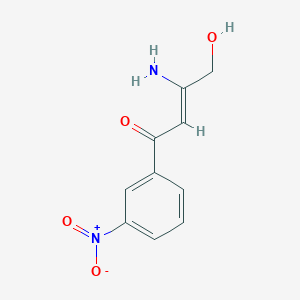
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one” belong to a class of organic compounds known as polyphenols, which are widespread in plants and fungi . They play different roles as structural and functional metabolites .
Chemical Reactions Analysis
Polyphenols, including similar compounds, can undergo a variety of chemical reactions, including oxidation and reduction reactions, and can interact with proteins and other macromolecules .Scientific Research Applications
Pharmaceutical Research
This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . Its distinct chemical structure and properties make it an invaluable tool in the quest for novel drug candidates .
Agrochemical Innovation
In the realm of agrochemicals, this compound contributes to the development of advanced crop protection agents . Its unique molecular composition allows for the formulation of potent and selective pesticides, promoting healthier crops and higher yields while minimizing environmental impact .
Chemical Synthesis
As a versatile aliphatic compound, this compound finds its way into a wide range of chemical reactions and synthetic processes . Its distinct properties and reactivity enable researchers to create novel materials, compounds, and molecules with tailored characteristics, opening up new avenues for scientific exploration and discovery .
Fungal Phytotoxins
Polyphenols, including this compound, are produced by pathogenic fungi of forest and crop plants and of weeds . These compounds can have high target selectivity, with potentially reduced risks for humans and non-target organisms .
Seed Germination Stimulants
Some polyphenols, including this compound, are present at very low concentration in root exudates of host and non-host plants of dangerous parasitic weeds . They can stimulate the germination of these weeds, leading to their eventual death due to lack of a host .
Phytoalexins
Polyphenols, including this compound, are produced by some crop plants in response to the attack of pathogenic fungi . These compounds serve as plant defense compounds, or phytoalexins .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBEUNMEDYPJX-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C(/CO)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

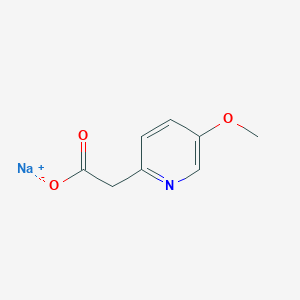
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2634510.png)



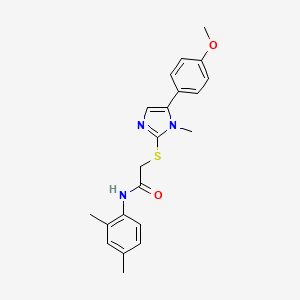
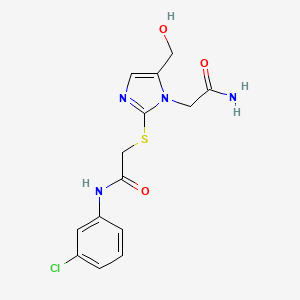

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)
